molecular formula C20H36N2O2S B8456171 N-(4-(4-(Ethylheptylamino)butyl)phenyl)methanesulfonamide CAS No. 100632-59-5

N-(4-(4-(Ethylheptylamino)butyl)phenyl)methanesulfonamide

Cat. No. B8456171
Key on ui cas rn: 100632-59-5
M. Wt: 368.6 g/mol
InChI Key: DOAVYLWNNKCAPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05155268

Procedure details

A suspension of 1.8 g (0.047 mol) of lithium aluminum hydride in 50 ml of tetrahydrofuran (THF), under nitrogen, is cooled in an ice bath. The mixture is treated with a solution of N-[4-[4-(ethylheptylamino)-4-oxobutyl]phenyl]methanesulfonamide from Preparation 25 (7.5 g, 0.0195 mol) (which has been dried by azeotrope with CCl4 and then benzene) in 100 ml of THF dropwise over 45 min. The mixture is stirred for 30 min in the cold and for 2 hrs at ambient temperature. The mixture is cooled in an ice bath and treated cautiously, dropwise, with 100 ml of saturated aqueous sodium potassium tartrate. The resultant suspension is extracted with EtOAc (3×500 ml, 2×300 ml). The pooled extract is washed with brine, dried (Na2SO4) and concentrated to give 6.67 g of a crude oil. The oil is chromatographed over 1500 ml of silica gel eluting with 0.5% NH4OH--5% MeOH/CHCl 3. Forty-five ml fractions are collected with fractions at approximately 85-136 giving the title compound.
Quantity
1.8 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
N-[4-[4-(ethylheptylamino)-4-oxobutyl]phenyl]methanesulfonamide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
25
Quantity
7.5 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[H-].[Al+3].[Li+].[H-].[H-].[H-].[CH2:7]([N:9]([CH2:26][CH2:27][CH2:28][CH2:29][CH2:30][CH2:31][CH3:32])[C:10](=O)[CH2:11][CH2:12][CH2:13][C:14]1[CH:19]=[CH:18][C:17]([NH:20][S:21]([CH3:24])(=[O:23])=[O:22])=[CH:16][CH:15]=1)[CH3:8]>O1CCCC1>[CH2:7]([N:9]([CH2:26][CH2:27][CH2:28][CH2:29][CH2:30][CH2:31][CH3:32])[CH2:10][CH2:11][CH2:12][CH2:13][C:14]1[CH:15]=[CH:16][C:17]([NH:20][S:21]([CH3:24])(=[O:22])=[O:23])=[CH:18][CH:19]=1)[CH3:8] |f:0.1.2.3.4.5|

Inputs

Step One
Name
Quantity
1.8 g
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Name
Quantity
50 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
N-[4-[4-(ethylheptylamino)-4-oxobutyl]phenyl]methanesulfonamide
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)N(C(CCCC1=CC=C(C=C1)NS(=O)(=O)C)=O)CCCCCCC
Name
25
Quantity
7.5 g
Type
reactant
Smiles

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture is stirred for 30 min in the cold and for 2 hrs at ambient temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under nitrogen, is cooled in an ice bath
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
has been dried by azeotrope with CCl4
TEMPERATURE
Type
TEMPERATURE
Details
The mixture is cooled in an ice bath
ADDITION
Type
ADDITION
Details
treated cautiously
EXTRACTION
Type
EXTRACTION
Details
The resultant suspension is extracted with EtOAc (3×500 ml, 2×300 ml)
EXTRACTION
Type
EXTRACTION
Details
The pooled extract
WASH
Type
WASH
Details
is washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
45 min
Name
Type
product
Smiles
C(C)N(CCCCC1=CC=C(C=C1)NS(=O)(=O)C)CCCCCCC
Measurements
Type Value Analysis
AMOUNT: MASS 6.67 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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